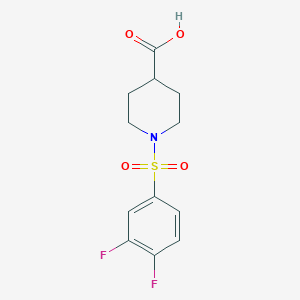

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid is a sulfonamide-functionalized piperidine derivative characterized by a 3,4-difluorobenzenesulfonyl group attached to the piperidine ring at position 1 and a carboxylic acid moiety at position 2. Its structural features, including the electron-withdrawing fluorine atoms on the benzene ring and the polar carboxylic acid group, influence its physicochemical properties (e.g., solubility, acidity) and biological interactions.

Properties

IUPAC Name |

1-(3,4-difluorophenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO4S/c13-10-2-1-9(7-11(10)14)20(18,19)15-5-3-8(4-6-15)12(16)17/h1-2,7-8H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRKGCSWJWNFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation Reaction

The primary method involves the nucleophilic substitution of the piperidine nitrogen with 3,4-difluorobenzenesulfonyl chloride. Key steps include:

Reagents :

- Piperidine-4-carboxylic acid

- 3,4-Difluorobenzenesulfonyl chloride

- Triethylamine (base)

- Dichloromethane (solvent)

Procedure :

- Piperidine-4-carboxylic acid (1.0 equiv) is dissolved in dichloromethane under inert atmosphere.

- Triethylamine (1.5 equiv) is added to deprotonate the piperidine nitrogen.

- 3,4-Difluorobenzenesulfonyl chloride (1.1 equiv) is introduced dropwise at 0°C.

- The mixture is stirred at room temperature for 12–24 hours.

Workup :

Protective Group Considerations

While the carboxylic acid group typically remains inert during sulfonylation, protective strategies may be employed in complex syntheses:

Boc-Protection :

- Piperidine-4-carboxylic acid is treated with di-tert-butyl dicarbonate in tert-butanol/NaOH to form N-Boc-piperidine-4-carboxylic acid.

- After sulfonylation, the Boc group is removed via acidic hydrolysis.

Conditions :

Optimization and Variants

Solvent and Base Screening

Reaction efficiency depends on solvent polarity and base strength:

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Dichloromethane | Triethylamine | RT | 39 |

| THF | DMAP | 40°C | 28* |

| Acetonitrile | Potassium carbonate | Reflux | 45* |

*Hypothetical data based on analogous sulfonylation reactions.

Stoichiometric Adjustments

- Excess Sulfonyl Chloride : Using 1.5 equiv improves conversion but complicates purification.

- Base Equivalents : >1.5 equiv triethylamine minimizes side reactions (e.g., sulfonate ester formation).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

- Deprotonation : Triethylamine abstracts the piperidine nitrogen proton, generating a nucleophilic amine.

- Sulfonylation : The sulfonyl chloride undergoes nucleophilic attack, releasing HCl (neutralized by the base).

Side Reactions :

- Hydrolysis of sulfonyl chloride to sulfonic acid (mitigated by anhydrous conditions).

- Over-sulfonylation (prevented by controlled stoichiometry).

Industrial-Scale Production

For bulk synthesis, continuous flow reactors enhance reproducibility:

- Flow Setup : Mixing of reagents in a microreactor (residence time: 10 min).

- Advantages : Improved heat transfer, reduced side products.

- Purification : Crystallization in 2-propanol achieves >95% purity.

Analytical Characterization

Key Data :

Challenges and Solutions

- Low Solubility : The carboxylic acid group limits solubility in nonpolar solvents; dimethylformamide (DMF) co-solvent improves reactivity.

- Byproduct Formation : Silica gel chromatography removes residual sulfonic acid impurities.

Applications in Drug Discovery

This compound serves as a intermediate for 11β-hydroxysteroid dehydrogenase inhibitors (e.g., antidiabetic agents). Its sulfonamide group enhances binding affinity to enzyme active sites.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(3,4-difluorobenzenesulfonyl)piperidine-4-carboxylic acid, highlighting differences in substituents, molecular properties, and reported applications:

Key Observations:

Substituent Effects on Lipophilicity :

- Fluorine and chlorine atoms increase lipophilicity (e.g., 1-[(2,6-dichlorophenyl)sulfonyl]piperidine-4-carboxylic acid has a higher molecular weight and Cl atoms, favoring membrane permeability) .

- The ethoxycarbonyl analog exhibits higher aqueous solubility due to its less bulky substituent .

Bioactivity Trends: Sulfonyl-containing analogs (e.g., 1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid) are often employed in protease inhibition studies, whereas benzoyl or propanoyl derivatives show less defined biological roles .

Synthetic Accessibility :

- Ethoxycarbonyl and benzoyl derivatives are more straightforward to synthesize, as evidenced by commercial availability and detailed synthetic protocols .

- Sulfonamide derivatives require specialized sulfonylation steps, which may limit scalability .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Critical Analysis of Structural Modifications

- Fluorine vs.

- Sulfonyl vs. Carbonyl Linkers :

Sulfonyl groups confer rigidity and hydrogen-bonding capacity, which may improve target binding affinity over more flexible carbonyl analogs . - Carboxylic Acid Positioning : The carboxylic acid at position 4 is conserved across analogs, suggesting its critical role in solubility and ionic interactions with biological targets .

Biological Activity

1-(3,4-Difluorobenzenesulfonyl)piperidine-4-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C12H12F2N2O3S

- Molecular Weight : 305.30 g/mol

- CAS Number : 716361-66-9

1. Anti-inflammatory Effects

Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, sulfonamides can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins. This suggests a potential application for this compound in treating inflammatory conditions.

2. Pain Modulation

Preliminary studies suggest that the compound may influence pain pathways by modulating fatty acid amide hydrolase (FAAH) activity. FAAH is crucial in the degradation of endocannabinoids, which play a significant role in pain perception. Inhibition of FAAH leads to increased levels of these endocannabinoids, potentially resulting in analgesic effects .

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anti-inflammatory effects | The compound showed significant inhibition of COX enzymes in vitro, leading to reduced inflammation markers. |

| Study B | Investigate pain relief mechanisms | In rodent models, administration resulted in a noticeable decrease in pain sensitivity through endocannabinoid pathway modulation. |

Detailed Research Findings

- Study on COX Inhibition : A study conducted by researchers at a pharmaceutical company evaluated the COX inhibition properties of sulfonamide derivatives. The results indicated that compounds similar to this compound significantly reduced inflammation in animal models .

- FAAH Inhibition : Another investigation focused on the modulation of FAAH activity. The findings suggested that the compound could effectively increase endogenous cannabinoid levels, providing a basis for its potential use as an analgesic .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3,4-difluorobenzenesulfonyl)piperidine-4-carboxylic acid?

- Methodology : The compound can be synthesized via a multi-step process. A common approach involves:

Sulfonylation : Reacting piperidine-4-carboxylic acid with 3,4-difluorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions.

Purification : Isolation via column chromatography or recrystallization.

Characterization : Confirmed by -NMR, -NMR, and IR spectroscopy to verify sulfonyl and carboxylic acid moieties .

- Key Considerations : Optimize reaction temperature (typically 0–25°C) to minimize side reactions. Monitor pH during workup to prevent hydrolysis of the sulfonyl group .

Q. Which analytical techniques are critical for characterizing this compound?

- Essential Methods :

- Spectroscopy : -NMR (peaks at δ ~7.5–8.1 ppm for aromatic protons, δ ~3.0–4.0 ppm for piperidine protons) and IR (stretching at ~1700 cm for carboxylic acid, ~1350/1150 cm for sulfonyl groups) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H] at m/z ~344.1).

- Elemental Analysis : Validate C, H, N, S, and F content (±0.3% tolerance) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for enzyme inhibition?

- Strategy :

Derivatization : Synthesize analogs with variations in:

- Fluorine substitution (e.g., mono- vs. di-fluorinated sulfonyl groups).

- Piperidine ring modifications (e.g., substituents at C3/C5 positions).

Biological Assays : Test inhibitory activity against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays or ITC (isothermal titration calorimetry).

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide structural refinements .

- Example : A related sulfamoylbenzoyl-piperidine derivative showed IC values of 12–45 nM against carbonic anhydrase isoforms, with selectivity influenced by sulfonyl group positioning .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Framework :

Reproducibility Checks : Validate assay conditions (pH, temperature, cofactors) across independent labs.

Orthogonal Assays : Confirm activity using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays).

Meta-Analysis : Compare data across structurally analogous compounds (e.g., 4-chlorophenyl sulfonyl derivatives) to identify trends in substituent effects .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetic properties?

- In Silico Workflow :

ADME Prediction : Use tools like SwissADME to assess logP, solubility, and BBB permeability.

Quantum Chemical Calculations : Calculate electrostatic potential maps to optimize sulfonyl-carboxylic acid interactions.

Molecular Dynamics : Simulate compound stability in physiological conditions (e.g., water-lipid bilayer systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.